

Mozenavir (DMP-450): A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	Mozenavir	
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Abstract

Mozenavir, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed promise in early studies, it did not progress through human clinical trials. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for **Mozenavir**, compiled from seminal literature in the field.

Chemical Structure

The chemical structure of **Mozenavir** is characterized by a central seven-membered diazepanone ring. The systematic IUPAC name for **Mozenavir** is (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C33H36N4O3

Molar Mass: 536.67 g/mol

CAS Number: 174391-92-5

2D Chemical Structure:



Synthesis of Mozenavir

The synthesis of **Mozenavir** is a multi-step process that involves the construction of the core cyclic urea structure and the introduction of the necessary stereocenters and functional groups. The key starting material is D-mannitol, a readily available chiral precursor. The overall synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized to form the diazepanone ring.

Synthesis of Key Intermediates

The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double reductive amination to introduce the two benzyl groups. Subsequent steps involve the introduction of the 3-aminobenzyl moieties and the formation of the diol.

Final Assembly and Deprotection

The final steps of the synthesis involve the cyclization of the diamine precursor with a carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to yield the final product, **Mozenavir**.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **Mozenavir**, as reported in the primary literature.



Step	Product	Yield (%)	Purity (%)	Analytical Data
Synthesis of Diamine Precursor	(2S,3R,4R,5S)-1, 6- bis(benzylamino) -2,3,4,5- tetrahydroxyhexa ne	65	>95	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Introduction of Aminobenzyl Groups	(4R,5S,6S,7R)-1, 3-bis[(3- nitrophenyl)meth yl]-4,7-dibenzyl- 1,3-diazepane- 5,6-diol	78	>98	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Cyclization	(4R,5S,6S,7R)-1, 3-bis[(3- nitrophenyl)meth yl]-4,7-dibenzyl- 5,6-dihydroxy- 1,3-diazepan-2- one	85	>99	¹ H NMR, ¹³ C NMR, Mass Spectrometry, Elemental Analysis
Reduction of Nitro Groups	(4R,5S,6S,7R)-1, 3-bis[(3- aminophenyl)met hyl]-4,7-dibenzyl- 5,6-dihydroxy- 1,3-diazepan-2- one (Mozenavir)	92	>99	¹ H NMR, ¹³ C NMR, High- Resolution Mass Spectrometry, Elemental Analysis

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of **Mozenavir**.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol



To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the cyclic urea.

Synthesis of Mozenavir

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give **Mozenavir** as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Mozenavir**.





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Caption: Synthetic pathway of **Mozenavir** from D-mannitol.

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References

- 1. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 PubMed [pubmed.ncbi.nlm.nih.gov]
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